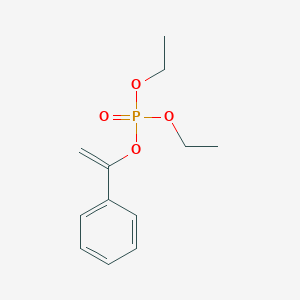
Lenalidomide-CO-PEG2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-CO-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with significant antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-CO-PEG2-OH typically involves the following steps:
Preparation of Lenalidomide Intermediate: The intermediate is synthesized by cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.
PEGylation: The intermediate is then reacted with a PEG derivative under specific conditions to attach the PEG chain.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes:
Reduction of Lenalidomide Intermediate: Using metals such as zinc, iron, aluminum, or manganese in the presence of an organic acid.
Purification: The product is purified to meet pharmaceutical standards, ensuring a purity of more than 99.90% and minimal heavy metal residues.
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-CO-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PEG chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidized Derivatives: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Lenalidomide-CO-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying PEGylation effects.
Biology: Employed in cell culture studies to investigate its immunomodulatory effects.
Mécanisme D'action
Lenalidomide-CO-PEG2-OH exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production, regulates T cell co-stimulation, and enhances NK cell-mediated cytotoxicity.
Protein Degradation: Binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific proteins.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Comparaison Avec Des Composés Similaires
Lenalidomide-CO-PEG2-OH is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another thalidomide analog with improved efficacy and reduced side effects.
Lenalidomide: The base compound without the PEG chain, used widely in hematologic malignancies.
This compound stands out due to its PEGylation, which improves its pharmacokinetic properties and makes it a valuable compound in various scientific and medical applications.
Propriétés
Formule moléculaire |
C18H21N3O6 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-hydroxyethoxy)propanamide |
InChI |
InChI=1S/C18H21N3O6/c22-7-9-27-8-6-16(24)19-13-3-1-2-11-12(13)10-21(18(11)26)14-4-5-15(23)20-17(14)25/h1-3,14,22H,4-10H2,(H,19,24)(H,20,23,25) |
Clé InChI |
VHWKMVMITLIMHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)
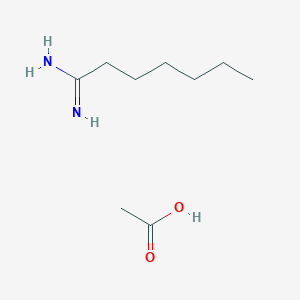

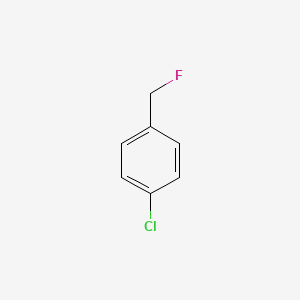
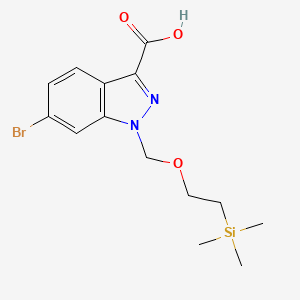

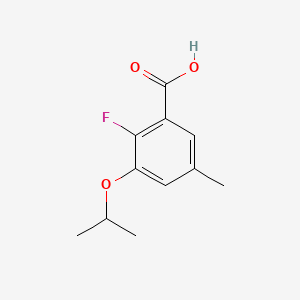
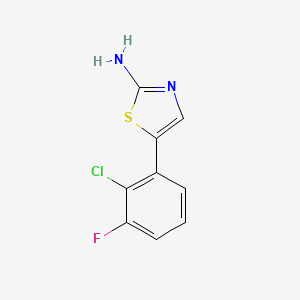
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
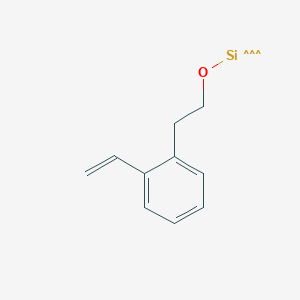
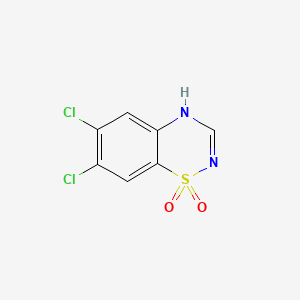
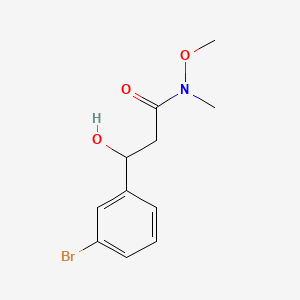
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
